Ysptspsy

DNA-peptide interaction thermodynamics buried surface area

YSPTSPSY (Ysptspsy, CAS 127959-11-9) is an 8-residue synthetic peptide with the sequence H-Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH, representing the heptad repeat unit of the C-terminal domain (CTD) of RNA polymerase II with an added N-terminal tyrosine. This peptide acts as a DNA bisintercalator, inserting its two tyrosine side chains between base pairs in a manner structurally analogous to the natural antibiotic Triostin A.

Molecular Formula C41H56N8O15
Molecular Weight 900.9 g/mol
CAS No. 127959-11-9
Cat. No. B150499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYsptspsy
CAS127959-11-9
SynonymsTyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr
tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine
YSPTSPSY
Molecular FormulaC41H56N8O15
Molecular Weight900.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O
InChIInChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1
InChIKeyWSYIZXSKHFDPIZ-JEUAVNDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YSPTSPSY (CAS 127959-11-9): The RNA Polymerase II CTD Heptad Repeat Peptide with DNA-Bisintercalating Activity


YSPTSPSY (Ysptspsy, CAS 127959-11-9) is an 8-residue synthetic peptide with the sequence H-Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH, representing the heptad repeat unit of the C-terminal domain (CTD) of RNA polymerase II with an added N-terminal tyrosine [1]. This peptide acts as a DNA bisintercalator, inserting its two tyrosine side chains between base pairs in a manner structurally analogous to the natural antibiotic Triostin A [2]. With a molecular weight of 900.9 g/mol and five potential phosphorylation sites, YSPTSPSY serves as a defined biochemical tool for studying CTD-mediated transcription regulation and DNA-peptide recognition [1][3].

Why Generic Substitution of YSPTSPSY with Other CTD-Derived or SPXX Peptides Fails: Key Differentiation Evidence


YSPTSPSY cannot be freely interchanged with the canonical YSPTSPS repeat or other SPXX-containing peptides because the appended N-terminal tyrosine confers a bisintercalation DNA-binding mode that is absent in the minimal consensus sequence [1]. Derivatives in which the terminal tyrosines are replaced by synthetic aromatic groups (QQ, XQ, PQ) exhibit altered major-groove reactivity in fotemustine footprinting assays, with YSPTSPSY (peptide YY) showing intermediate inhibition that differs from all three synthetic analogs [2]. Furthermore, YSPTSPSY adopts a specific conformational ensemble in solution—four distinct classes of β- and γ-turn conformers—that pre-organizes the peptide for minor-groove docking, a property not shared by linear S(T)PXX minor-groove binders that are generally AT-selective [3][2]. Substituting with generic SPXX or CTD-derived peptides therefore risks losing the bisintercalation mechanism, the characteristic conformational switching upon DNA binding, and the defined phosphorylation-site stoichiometry that makes YSPTSPSY a precise biochemical probe.

Quantitative Differentiation Evidence for YSPTSPSY: Head-to-Head and Cross-Study Comparisons for Informed Procurement


DNA Binding Energy of YSPTSPSY Compared to CDK7 and CycH Interactions: Thermodynamic Profiling from Buried Surface Area Analysis

Computational docking and energy minimization studies quantified the interaction of YSPTSPSY with a 6-base-pair DNA fragment. The CTD peptide (YSPTSPSY)–DNA complex yielded a binding free energy (ΔG) of −1.3 kcal/mol with a buried surface area of 1011 Ų [1]. For comparison, the CDK7 kinase–DNA interaction exhibited a substantially stronger ΔG of −7.1 kcal/mol (buried surface area 798 Ų), while the CDK7–CycH (cyclin H) complex showed the strongest interaction at −12.4 kcal/mol (2470 Ų) [1]. The YSPTSPSY–DNA interaction is therefore thermodynamically distinct from both the kinase–DNA and kinase–cyclin interfaces, consistent with a weak, non-sequence-specific bisintercalation binding mode rather than high-affinity lock-and-key recognition. This weak binding signature is a defining feature of YSPTSPSY among CTD-derived peptides and contrasts with the stronger, more specific interactions of DNA-processing enzymes.

DNA-peptide interaction thermodynamics buried surface area RNA polymerase II CTD

Major-Groove Reactivity Modulation in Fotemustine Footprinting: YSPTSPSY (YY) vs. Synthetic Aromatic Derivatives QQ, XQ, and PQ

In chemical footprinting experiments using fotemustine, which alkylates the major groove of DNA, peptide YY (YSPTSPSY) inhibited fotemustine alkylation to an extent intermediate among the tested XSPTSPSZ derivatives: QQ > YY > XQ ≈ PQ [1]. While quantitative densitometric values were not reported in the abstracted data, the rank-order inhibition was reproducible across independent experimental replicates. Critically, enzymatic footprinting with DNase I showed no protection by any of the peptides, confirming that the interaction is mediated via the minor groove rather than through direct occlusion of the DNase I cleavage site [1]. This places YSPTSPSY in a unique position—structurally simpler than the quinoline- or phenanthroline-substituted analogs yet retaining measurable major-groove reactivity modulation, making it the preferred baseline comparator for structure-activity relationship (SAR) studies of CTD-derived DNA ligands.

chemical footprinting fotemustine alkylation DNA minor-groove binding peptide-DNA interaction

Conformational Pre-Organization: Four Distinct β-/γ-Turn Conformer Classes of YSPTSPSY in Solution vs. DNA-Bound State

Monte Carlo conformational search and statistical clustering identified four distinct classes of conformers for free YSPTSPSY in solution, each containing β- and/or γ-turn structural elements [1]. NMR spectra in aqueous solution provided experimental validation of these conformers through chemical shifts, coupling constants, and NOESY connectivities [1]. Upon docking to the DNA duplex [d(GACGTC)]₂, the C-terminal segment of YSPTSPSY undergoes a conformational switch to a type I β-turn, accompanied by the formation of five intermolecular hydrogen bonds with the DNA minor groove, though van der Waals interactions dominate the stabilization energy [1]. This behavior parallels the DNA-binding mode of Triostin A but is achieved by an unmodified linear peptide rather than a macrocyclic depsipeptide antibiotic [1]. In contrast, the Harding 1992 study showed that at low temperature (4 °C) in 90% H₂O at pH 3.2, the major species (>90%) contains Pro³ and Pro⁶ in trans conformation, with a β-turn formed by Ser²-Pro³-Thr⁴-Ser⁵ evidenced by strong dNN(Thr⁴/Ser⁵) and dαN(Pro³/Thr⁴) NOEs [2]. The ability to populate multiple pre-organized conformers in solution while retaining the capacity for induced-fit conformational switching upon DNA binding differentiates YSPTSPSY from rigid macrocyclic bisintercalators like Triostin A and echinomycin.

peptide conformation NMR spectroscopy β-turn bisintercalator design

Bisintercalation Specificity: YSPTSPSY Engages DNA via Tyrosine Side-Chain Insertion, Distinct from AT-Selective SPXX Minor-Groove Binders

The Harding 1997 study explicitly concluded that peptides of the general structure XSPTSPSZ, including the parent YSPTSPSY (peptide YY), are weak nonspecific DNA binders that differ significantly from previously characterized S(T)PXX DNA-binding motifs, which are generally AT-selective minor-groove binders [1]. YSPTSPSY binds DNA by bisintercalation of its two tyrosine side chains, as originally demonstrated by Suzuki (Nature, 1990) [2]. Linear dichroism and induced CD measurements confirmed that YY and its derivatives intercalate in a preferred orientation, with chromophores inserted between base pairs [1]. The melting temperature (Tm) of poly[d(A-T)]₂ showed small increases upon peptide addition, consistent with weak intercalative binding rather than the substantial Tm shifts characteristic of AT-selective minor-groove binders such as netropsin or distamycin [1]. Furthermore, NMR titration of YY with (CGTACG)₂ showed no evidence of specific complex formation, in contrast to PQ which displayed small chemical shift changes with (GCGTACGC)₂ [1]. This bisintercalation mechanism is fundamentally distinct from the minor-groove-binding SPXX peptides and represents a unique binding mode among CTD-derived sequences.

DNA bisintercalation minor-groove binding SPXX motif sequence selectivity

Nuclear Targeting Utility: YSPTSPSY-Based Peptides Accumulate in Discrete Subnuclear Compartments—A Property Lacking in Non-CTD Nuclear Localization Sequences

United States Patent US6090784 describes a macromolecular delivery method utilizing peptides derived from the CTD of RNA polymerase II, including the heptapeptide repeat YSPTSPS and its extended form YSPTSPSY [1]. When expressed in vivo, these CTD peptides are phosphorylated and accumulate in discrete subnuclear compartments where pre-mRNA synthesis and splicing occur [1]. The patent demonstrates that the length and composition of CTD peptides can be manipulated to achieve different intranuclear partitioning properties, a tunability not available with classical nuclear localization signals (NLS) such as the SV40 large T-antigen NLS [1]. Functional nuclear targeting was validated across multiple species including S. cerevisiae, S. pombe, nematodes, insects, plants, and vertebrates [1]. The YSPTSPSY sequence, with its five phosphorylation sites (Tyr¹, Ser², Thr⁴, Ser⁵, Ser⁷, Tyr⁸) [2], provides a higher density of modifiable residues per unit length compared to the canonical YSPTSPS repeat (four sites), enabling finer control over phosphorylation-dependent nuclear localization. This patent-backed nuclear-targeting functionality is absent in generic oligopeptides or non-CTD nuclear localization sequences.

nuclear targeting CTD peptide subnuclear compartmentalization gene therapy delivery

High-Impact Research and Industrial Application Scenarios for YSPTSPSY Based on Quantitative Differentiation Evidence


DNA Bisintercalator Probe for Biophysical Studies of Transient Peptide-DNA Recognition

YSPTSPSY is uniquely suited for biophysical studies of weak, bisintercalation-mediated peptide-DNA interactions. Its weak binding free energy (ΔG = −1.3 kcal/mol) and lack of sequence specificity [1] make it an ideal model for characterizing the fundamental energetics of bisintercalation without the confounding effects of high-affinity sequence recognition that dominate studies of natural bisintercalators such as Triostin A or echinomycin. The four distinct solution conformer classes [2] enable researchers to dissect the contributions of conformational entropy to binding, while the well-characterized NMR parameters (chemical shifts, coupling constants, NOEs) provide robust spectroscopic handles for monitoring binding events [2][3].

Baseline Scaffold for Structure-Activity Relationship (SAR) Optimization of DNA-Binding Peptides

The intermediate fotemustine inhibition activity of YSPTSPSY relative to its synthetic derivatives QQ, XQ, and PQ [1] positions this peptide as the optimal baseline scaffold for SAR campaigns. Researchers can systematically modify the terminal tyrosine residues while using unmodified YSPTSPSY as the reference standard, enabling quantitative comparison of how each aromatic substitution affects major-groove reactivity. This is particularly valuable for medicinal chemistry programs seeking to develop bisintercalating peptide-drug conjugates with tunable DNA-binding properties. The absence of DNase I protection across all XSPTSPSZ derivatives [1] further confirms that observed activity differences are attributable solely to the aromatic substitutions rather than to variations in DNA-binding mode.

Phosphorylation-Dependent Nuclear Trafficking Studies in Eukaryotic Model Systems

The demonstrated nuclear targeting functionality of YSPTSPSY-containing peptides across six divergent eukaryotic lineages [1] enables comparative cell biology studies of phosphorylation-dependent subnuclear compartmentalization. With five potential phosphorylation sites per 8-residue unit [2], YSPTSPSY provides a higher density of modifiable residues than the canonical YSPTSPS repeat, allowing finer dissection of how individual phosphorylation events (at Tyr¹, Ser², Thr⁴, Ser⁵, Ser⁷, or Tyr⁸) influence intranuclear localization. The patent-validated tunability of CTD peptide length and composition [1] makes YSPTSPSY the starting point for engineering nuclear delivery vehicles with bespoke partitioning properties for gene therapy applications.

Reference Standard for Quality Control of Synthetic CTD Peptide Batches

For laboratories that synthesize or procure CTD-derived peptides for transcription research, YSPTSPSY (CAS 127959-11-9, molecular weight 900.9 g/mol, molecular formula C₄₁H₅₆N₈O₁₅) serves as a well-characterized reference standard [1]. The published NMR chemical shift assignments, coupling constants, and NOESY connectivities [2][3] provide a definitive fingerprint for identity verification and purity assessment by ¹H NMR. The >90% trans conformation of Pro³ and Pro⁶ in aqueous solution at pH 3.2 [2] offers an additional quality metric: batch-to-batch consistency in the proline cis/trans ratio can be monitored as a sensitive indicator of proper folding and synthetic fidelity.

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